
4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine is a compound that features a piperazine ring substituted with a tetrahydrofuran moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry . The tetrahydrofuran ring adds unique properties to the compound, enhancing its solubility and bioavailability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve multi-step procedures that ensure high yields and purity. These methods may include solid-phase synthesis, photocatalytic synthesis, and parallel synthesis techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonium salts under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups to the piperazine ring .
Applications De Recherche Scientifique
4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit equilibrative nucleoside transporters by binding to their active sites, thereby affecting nucleotide synthesis and adenosine regulation . The compound’s unique structure allows it to interact with various receptors and enzymes, leading to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A selective inhibitor of equilibrative nucleoside transporters.
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial and antipsychotic activities.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Used in the treatment of various psychiatric disorders.
Uniqueness
4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-amine stands out due to its tetrahydrofuran moiety, which enhances its solubility and bioavailability. This unique feature makes it a valuable compound in medicinal chemistry and pharmaceutical development .
Propriétés
Formule moléculaire |
C9H19N3O |
|---|---|
Poids moléculaire |
185.27 g/mol |
Nom IUPAC |
4-(oxolan-2-ylmethyl)piperazin-1-amine |
InChI |
InChI=1S/C9H19N3O/c10-12-5-3-11(4-6-12)8-9-2-1-7-13-9/h9H,1-8,10H2 |
Clé InChI |
UVHLCAZGGBNWJU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CN2CCN(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate](/img/structure/B13427013.png)
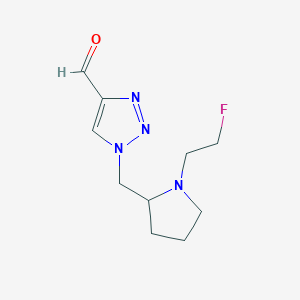
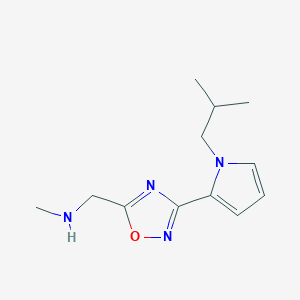
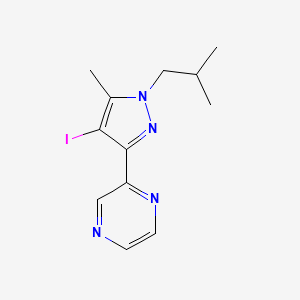
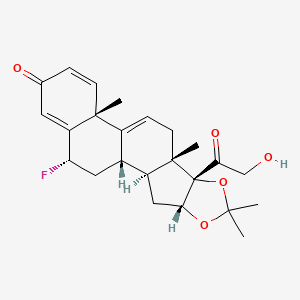
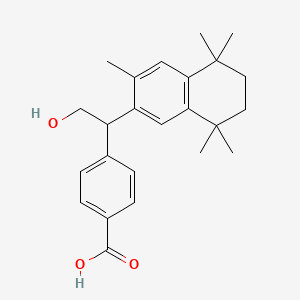
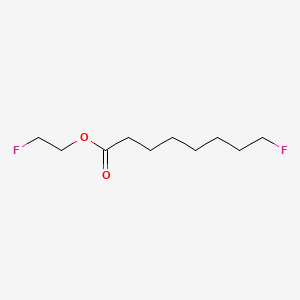
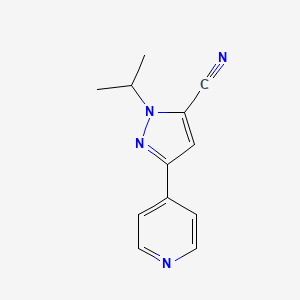
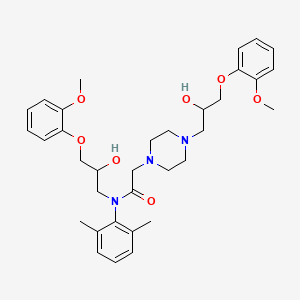
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13427074.png)
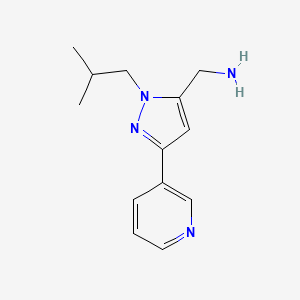
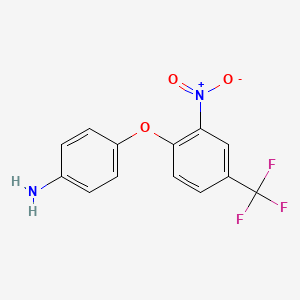
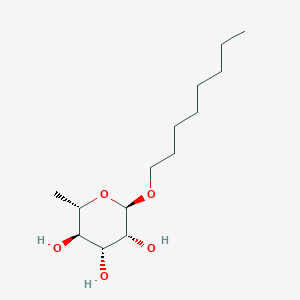
![1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427102.png)
